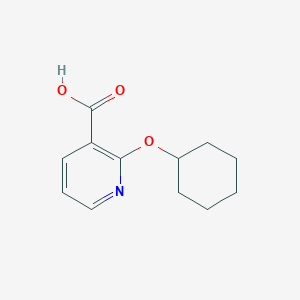

2-(Cyclohexyloxy)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclohexyloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAUTMCCLAWIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588636 | |

| Record name | 2-(Cyclohexyloxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68359-02-4 | |

| Record name | 2-(Cyclohexyloxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Cyclohexyloxy)nicotinic Acid

Abstract

This guide provides a detailed technical overview of the synthesis of 2-(Cyclohexyloxy)nicotinic acid, a derivative of nicotinic acid with potential applications in medicinal chemistry and drug development. We delve into the strategic selection of synthetic routes, focusing on the copper-catalyzed Ullmann condensation as the primary method. This document offers a mechanistic exploration of the reaction, a complete step-by-step experimental protocol, and methods for product characterization and purification. The content is tailored for researchers, scientists, and drug development professionals, providing the necessary expertise to replicate and optimize this synthesis.

Introduction: The Significance of Nicotinic Acid Analogs

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in human biology and medicine.[1] In pharmacological doses, it effectively modulates lipid profiles, notably by increasing high-density lipoprotein (HDL) cholesterol, which has been linked to a reduction in cardiovascular events.[2][3] The therapeutic potential of nicotinic acid has spurred extensive research into its derivatives to enhance efficacy, improve the side-effect profile (such as the characteristic flushing), and explore new pharmacological activities.[4][5]

The synthesis of analogs like this compound involves modifying the core pyridine ring, in this case, by introducing a bulky, lipophilic cyclohexyloxy group at the 2-position. This modification can significantly alter the molecule's physicochemical properties, such as its solubility, membrane permeability, and interaction with biological targets. The primary synthetic challenge lies in forming the aryl-ether bond between the electron-deficient pyridine ring and the secondary alcohol, cyclohexanol. This guide focuses on a robust and well-established method to achieve this transformation.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound, points to a disconnection at the ether linkage. This C-O bond formation is the key strategic step. The most logical precursors are an activated nicotinic acid derivative at the 2-position and cyclohexanol.

The pyridine ring is inherently electron-deficient, but this is often insufficient for direct nucleophilic aromatic substitution (SNAr) with an alcohol. However, the presence of a good leaving group, such as a halogen, at the 2-position significantly activates the ring for substitution. Therefore, 2-chloronicotinic acid is an ideal starting material.[6][7] The reaction with cyclohexanol can then be facilitated by a catalyst. The copper-catalyzed Ullmann condensation is a classic and highly effective method for forming such aryl-ether bonds.[8][9]

Synthetic Strategy: The Ullmann Condensation

The Ullmann condensation is a copper-promoted cross-coupling reaction ideal for synthesizing aryl ethers from aryl halides and alcohols.[8] Traditional Ullmann reactions required harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper.[8] However, modern advancements, particularly the use of ligands, have led to milder and more efficient catalytic systems.[10][11]

Reaction Mechanism

The reaction proceeds via a copper(I) catalytic cycle. While the precise mechanism can vary with the specific catalyst system, a generally accepted pathway involves the following steps:

-

Nucleophile Activation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), cyclohexanol is deprotonated to form the more nucleophilic cyclohexoxide anion.

-

Catalyst Activation: The cyclohexoxide coordinates with a Cu(I) salt (e.g., CuI) to form a copper(I) alkoxide species.

-

Oxidative Addition: The aryl halide, 2-chloronicotinic acid, undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.

-

Reductive Elimination: The desired product, this compound, is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species to continue the catalytic cycle.

The use of high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is common as they help to solubilize the reactants and facilitate the reaction at elevated temperatures.[8]

Visualization of the Synthetic Pathway

The overall transformation is illustrated in the workflow below.

Caption: Overall synthetic route via Ullmann condensation.

Visualization of the Catalytic Cycle

The mechanistic steps involving the copper catalyst are detailed in the following cycle.

Caption: Proposed catalytic cycle for the Ullmann ether synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Ullmann-type reactions.[12][13] Researchers should perform their own risk assessment before commencing.

Materials and Reagents:

-

2-Chloronicotinic acid (1.0 eq)

-

Cyclohexanol (1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloronicotinic acid, anhydrous potassium carbonate, and copper(I) iodide.

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF via syringe, followed by cyclohexanol.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing 1 M HCl (aq) and stir until the solids dissolve.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Data Presentation and Characterization

The final product should be characterized to confirm its identity and purity.

| Parameter | Expected Value / Method |

| Appearance | White to off-white solid |

| Yield | 65-85% (post-purification) |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to cyclohexyl and pyridine protons. |

| ¹³C NMR | Peaks corresponding to all unique carbons. |

| Mass Spectrometry (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to C₁₂H₁₅NO₃. |

| FT-IR | C=O stretch (acid), C-O-C stretch (ether). |

Troubleshooting and Optimization

-

Low Yield: Incomplete reaction may be due to wet reagents or solvent. Ensure all materials are anhydrous. The reaction temperature may need to be optimized. If the yield remains low, consider using a more reactive copper source or adding a ligand like N,N-dimethylglycine or L-proline, which can facilitate the reaction at lower temperatures.[11]

-

Side Products: A potential side reaction is the decarboxylation of the nicotinic acid moiety at high temperatures. Running the reaction at the lowest effective temperature is crucial. Another possible byproduct is dicyclohexyl ether from the self-condensation of cyclohexanol.[14]

-

Purification Issues: If the product is difficult to crystallize, column chromatography is the recommended purification method.

Conclusion

The synthesis of this compound is reliably achieved through a copper-catalyzed Ullmann condensation. This method provides a direct and efficient route to this novel nicotinic acid derivative from commercially available starting materials.[6][15] The protocol is robust, but careful control of reaction conditions, particularly temperature and moisture, is essential for achieving high yields and purity. The successful synthesis of this and similar analogs opens avenues for further investigation into their pharmacological properties, contributing to the ongoing development of new therapeutics based on the nicotinic acid scaffold.

References

-

Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Ghanbari, M. M., & Yarhorhosseini, M. (2018). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. Retrieved from [Link]

-

Zhang, L., et al. (2017). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Retrieved from [Link]

-

Hassan, Z., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

-

Correia, G., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

-

Li, J., et al. (2014). Synthesis of 2-aminonicotinic acid. ResearchGate. Retrieved from [Link]

-

Sinthupoom, N., et al. (2022). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Retrieved from [Link]

-

PrepChem. Synthesis of 2-ethylhexyl nicotinate. Retrieved from [Link]

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-Phenoxynicotinic acid. PubChem Compound Database. Retrieved from [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Retrieved from [Link]

-

Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Retrieved from [Link]

-

Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

-

Wujec, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Retrieved from [Link]

-

D'Andrea, P., & Pedone, C. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. Retrieved from [Link]

-

ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

-

Das, B., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. Retrieved from [Link]

-

Tantcheva, L., et al. (2005). Toxicity and pharmacological activity of two newly synthesized derivatives of nicotinic and isonicotinic acids. ResearchGate. Retrieved from [Link]

-

Wikipedia contributors. (2024). Nicotinic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

California State University, Sacramento. Synthesis of Cyclohexene: The Dehydration of Cyclohexanol. Retrieved from [Link]

-

Li, X., et al. (2021). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Catalysis Science & Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloronicotinic acid CAS#: 2942-59-8 [m.chemicalbook.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

An In-depth Technical Guide to the Chemical Properties of 2-(Cyclohexyloxy)nicotinic Acid

This guide provides a comprehensive technical overview of the chemical properties of 2-(Cyclohexyloxy)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile for researchers, scientists, and drug development professionals. The insights herein are grounded in the well-documented chemistry of nicotinic acid and related heterocyclic compounds.

Molecular Structure and Physicochemical Properties

This compound incorporates a pyridine-3-carboxylic acid core, with a cyclohexyl ether linkage at the 2-position. This substitution is anticipated to significantly influence its physicochemical properties compared to the parent nicotinic acid molecule, primarily by increasing its lipophilicity.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of nicotinic acid and the contribution of the cyclohexyloxy group.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₂H₁₅NO₃ | Based on the constituent atoms: 6 carbons in the pyridine ring, 6 carbons in the cyclohexyl group, 1 nitrogen, 3 oxygens, and associated hydrogens. |

| Molecular Weight | 221.25 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Nicotinic acid and many of its derivatives are white crystalline solids.[1][2] |

| Melting Point | 100-120 °C | Expected to be lower than nicotinic acid (237 °C) due to the disruption of the crystal lattice by the bulky, non-planar cyclohexyloxy group. |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | The large, non-polar cyclohexyl group will decrease aqueous solubility compared to nicotinic acid. Solubility in polar aprotic solvents is anticipated. |

| pKa | ~4.5 - 5.0 | The acidity of the carboxylic acid is expected to be slightly lower (higher pKa) than nicotinic acid (pKa ~4.85) due to the electron-donating nature of the ether oxygen.[3][4][5] |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for forming aryl ethers. The most plausible and widely applicable methods are the Williamson ether synthesis and the Ullmann condensation.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[6][7] In this context, the synthesis would involve the reaction of a 2-halonicotinic acid derivative with cyclohexanol.

Caption: Proposed Williamson Ether Synthesis Workflow.

Experimental Protocol:

-

Esterification of 2-Chloronicotinic Acid: 2-Chloronicotinic acid is first converted to its ethyl ester to protect the carboxylic acid and improve solubility in organic solvents. This can be achieved by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.[8][9]

-

Formation of Sodium Cyclohexoxide: In a separate flask, sodium hydride is carefully added to a solution of cyclohexanol in an anhydrous aprotic solvent like THF or DMSO to form the sodium cyclohexoxide nucleophile.[10][11]

-

Nucleophilic Aromatic Substitution: The solution of ethyl 2-chloronicotinate is added to the freshly prepared sodium cyclohexoxide. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution of the chloride. The pyridine ring is activated towards nucleophilic attack at the 2-position.[12]

-

Hydrolysis: The resulting ethyl 2-(cyclohexyloxy)nicotinate is then hydrolyzed to the final carboxylic acid product using aqueous sodium hydroxide, followed by acidification.

-

Purification: The final product can be purified by recrystallization or column chromatography.

Alternative Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can form aryl ethers from aryl halides and alcohols.[13][14] This method is particularly useful for less reactive aryl halides.

Caption: Overview of the Ullmann Condensation approach.

Experimental Protocol:

-

To a reaction vessel, add 2-chloronicotinic acid, cyclohexanol, a copper(I) iodide catalyst, a suitable ligand (like trans-N,N'-dimethylcyclohexane-1,2-diamine), and a base such as potassium carbonate.[15]

-

Add a high-boiling point solvent like toluene or DMF.

-

Heat the mixture under an inert atmosphere for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the mixture is worked up by partitioning between an organic solvent and water, followed by acidification of the aqueous layer to precipitate the product.

-

The crude product is then purified as described previously.

Predicted Spectral Properties

The structural features of this compound will give rise to a characteristic spectral fingerprint.

¹H NMR Spectroscopy

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.

-

Cyclohexyl Protons: A broad multiplet in the aliphatic region (δ 1.2-2.0 ppm) for the ten methylene protons of the cyclohexyl ring. A distinct signal for the methine proton attached to the ether oxygen (H-1') is expected to be further downfield (δ 4.5-5.0 ppm) due to the deshielding effect of the oxygen.

-

Carboxylic Acid Proton: A broad singlet far downfield (δ 10-13 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Pyridine Carbons: Six signals corresponding to the carbons of the pyridine ring, with the carbon bearing the carboxylic acid and the carbon attached to the ether oxygen appearing at lower field.

-

Cyclohexyl Carbons: Signals for the carbons of the cyclohexyl ring, with the carbon attached to the ether oxygen being the most downfield.

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm for the carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching.[16]

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.[17]

-

C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ for the aryl ether C-O stretching and another around 1050-1150 cm⁻¹ for the alkyl ether C-O stretching.

-

Aromatic C-H and C=C/C=N Stretches: Characteristic absorptions in the aromatic region.[2]

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (221.25 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH), the cyclohexyloxy group, or fragmentation of the cyclohexyl ring.[18][19][20] A prominent fragment corresponding to the loss of cyclohexene (M-82) via a McLafferty-type rearrangement is also possible.

Chemical Reactivity

The reactivity of this compound is governed by its three main functional components: the carboxylic acid, the ether linkage, and the pyridine ring.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to an acid chloride, and amide formation.

-

Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

-

Pyridine Ring: The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. It is generally resistant to electrophilic substitution unless under forcing conditions.

Potential Biological and Pharmacological Relevance

Nicotinic acid and its derivatives have a wide range of biological activities.[21][22] They are known to be involved in lipid metabolism and have been investigated for their anti-inflammatory, antioxidant, and anticancer properties.[23][24]

The introduction of a cyclohexyloxy group increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially modulate its interaction with biological targets. It is plausible that this compound could exhibit modified activity at nicotinic acid receptors or possess novel pharmacological properties. Further research would be required to explore its potential as a therapeutic agent.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties of this compound. The proposed synthetic routes are based on well-established and reliable organic reactions. The predicted physicochemical and spectral data offer a solid foundation for the identification and characterization of this compound. The discussion of its reactivity and potential biological relevance should guide future research and development efforts in the fields of medicinal chemistry and materials science.

References

- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv

- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Taylor & Francis Online.

- Nicotinic acid derivatives: Application and uses, review.

- New Alkoxypyridinesulfonamides: Synthesis, Biological Evaluation, and Physicochemical Properties. Sci-Hub.

- Nicotinic acid derivatives: Application and uses, review.

- The Williamson Ether Synthesis. University of Missouri-St. Louis.

- ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid.

- Solvent effect on preferred protonation sites in nicotinate and isonicotin

- The Williamson Ether Synthesis. Chemistry Steps.

- Nicotinic Acid | C6H5NO2 | CID 938. PubChem.

- FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.

- Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine.

- Nicotinic acid. Wikipedia.

- Isonicotinic Acid pKa Study. Scribd.

- Williamson ether synthesis. Wikipedia.

- Ullmann condens

- FT-IR spectra of Nicotinic acid (a) control and (b) treated.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- 9.5. Williamson ether synthesis. Lumen Learning.

- Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflamm

- Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Applicable Chemistry.

- Nicotinic acid(59-67-6) IR Spectrum. ChemicalBook.

- Nicotinamide | C6H6N2O | CID 936. PubChem.

- Ullmann reaction. Wikipedia.

- Reactions of 2‐halopyridines to form 2‐alkyl pyridines.

- 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404).

- Cyclohexylbenzene(827-52-1) 1H NMR spectrum. ChemicalBook.

- CYCLOHEXYL VINYL ETHER(2182-55-0) 1H NMR spectrum. ChemicalBook.

- 1-CYCLOHEXYLOXY-ACETYLENE - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry.

- THE PREPARATION OF 2-ALKYL AND 2-ARYL PYRIDINES AND QUINOLINES BY THE GRIGNARD REACTION1 (PRELIMINARY). Journal of the American Chemical Society.

- (PDF) FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study.

-

Physicochemical properties of highly active[21][23]oxadiazolo[3,4-b]pyridines. ResearchGate.

- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.

- Ullmann Reaction. Thermo Fisher Scientific.

- A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondens

- Ullmann Reaction. Organic Chemistry Portal.

- Fragment

- Mass Spectrometry - Fragmentation P

- Synthesis of 2-acetylnicotinic acid. PrepChem.com.

- Diverse reactivity of an iron–aluminium complex with substituted pyridines. RSC Publishing.

- Cyclohexylacetylene - Optional[1H NMR] - Spectrum. SpectraBase.

- Some physico-chemical properties of acridine antimalarials, with reference to their biological action. Part II. Lipoid partition coefficients, surface activities, and protein affinities. Journal of the Chemical Society.

- Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.

- TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI.

- Synthesis of 2-Chloronicotinic Acid Derivatives.

- Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides.

- (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.

- Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Deriv

Sources

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. researchgate.net [researchgate.net]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Ullmann Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 2-(Cyclohexyloxy)nicotinic Acid: A Multi-technique Spectroscopic and Computational Approach

Abstract

The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technical walkthrough for the structural elucidation of 2-(Cyclohexyloxy)nicotinic acid, a representative small molecule incorporating both aromatic and aliphatic moieties. We will navigate a logical, multi-technique workflow, beginning with foundational mass spectrometry for molecular formula determination, progressing through infrared spectroscopy for functional group identification, and culminating in a comprehensive 1D and 2D nuclear magnetic resonance (NMR) analysis to establish precise atomic connectivity. The experimental data is further corroborated by computational predictions, showcasing a modern, integrated approach to structure validation. This document is intended for researchers, chemists, and analytical scientists engaged in the synthesis and characterization of new molecular entities.

Introduction: The Rationale for a Rigorous Elucidation Workflow

This compound represents a class of substituted pyridine carboxylic acids. Derivatives of nicotinic acid are of significant interest in medicinal chemistry, with applications ranging from lipid-lowering agents to vasodilators.[1][2] The introduction of a cyclohexyloxy group at the 2-position modifies the molecule's lipophilicity and steric profile, potentially influencing its biological activity and pharmacokinetic properties.

Before any pharmacological or further developmental studies can be undertaken, the chemical structure must be confirmed with absolute certainty. An incorrect structural assignment can invalidate subsequent biological data and lead to significant wasted resources. The workflow presented herein is designed to be a self-validating system, where each analytical technique provides a layer of evidence that, when combined, converges on a single, unambiguous structure.

The logical progression of this analysis is paramount. We first determine what we have at the elemental level (molecular formula), then identify the types of chemical bonds present (functional groups), and finally, assemble the complete puzzle of atomic connectivity.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Mass Spectrometry (MS)

Causality: The first step in analyzing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which severely constrains the possible elemental compositions.

Expected Results: For this compound (C₁₂H₁₅NO₃), the exact neutral mass is 221.1052 g/mol . An ESI-HRMS experiment in positive ion mode would be expected to detect the protonated molecule [M+H]⁺ at m/z 222.1125.

Fragmentation Pattern: Electron Ionization (EI) or Collision-Induced Dissociation (CID) would provide structural clues. The energetically unstable molecular ion will break apart in predictable ways.[3] Key fragmentation pathways for this structure include:

-

Loss of the cyclohexyl radical: Cleavage of the ether C-O bond, resulting in a fragment corresponding to the 2-hydroxynicotinic acid cation.

-

Loss of the carboxylic acid group: A characteristic fragmentation for carboxylic acids is the loss of COOH (45 Da).[4]

-

Loss of cyclohexene: A common pathway for cyclohexyl ethers is the elimination of cyclohexene (82 Da) via a McLafferty-type rearrangement, leaving a 2-hydroxynicotinic acid radical cation.

Table 1: Predicted Mass Spectrometry Data

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₂H₁₅NO₃]⁺ (M⁺) | 221.1 | Molecular Ion |

| [C₆H₅NO₃]⁺ | 139.0 | Loss of cyclohexyl radical (•C₆H₁₁) |

| [C₁₁H₁₄NO]⁺ | 176.1 | Loss of carboxylic acid radical (•COOH) |

| [C₆H₅NO₂]⁺ | 123.0 | Subsequent loss of oxygen from m/z 139 |

| [C₆H₁₀]⁺ | 82.1 | Cyclohexene cation |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.

Expected Results: The FTIR spectrum provides clear evidence for the key structural components: the carboxylic acid, the ether linkage, and the aromatic pyridine ring.[5][6][7]

Table 2: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3070 | C-H stretch (sp²) | Aromatic Ring |

| 2940, 2860 | C-H stretch (sp³) | Cyclohexyl Group |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) |

| ~1600, ~1470 | C=C / C=N stretch | Pyridine Ring |

| ~1250 | C-O stretch (asymmetric) | Aryl-Alkyl Ether |

| ~1050 | C-O stretch (symmetric) | Aryl-Alkyl Ether |

The broad O-H stretch is highly characteristic of a hydrogen-bonded carboxylic acid. The strong carbonyl (C=O) absorption confirms the acid, while the distinct C-O ether stretches and the combination of aromatic and aliphatic C-H stretches are all consistent with the proposed structure.

Connectivity Mapping via Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, we can map out the entire carbon-hydrogen framework.[8]

¹H NMR Spectroscopy (Proton NMR)

Causality: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) indicates the electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons.

Predicted Spectrum (500 MHz, CDCl₃):

-

δ 8.25 (dd, 1H, J=4.9, 1.9 Hz, H6): This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton. It is coupled to H5 (a larger meta coupling) and H4 (a smaller para coupling).

-

δ 8.15 (dd, 1H, J=7.5, 1.9 Hz, H4): This proton is coupled to H5 (a larger ortho coupling) and H6 (a smaller para coupling).

-

δ 7.10 (dd, 1H, J=7.5, 4.9 Hz, H5): This proton is coupled to both H4 and H6.

-

δ 5.40 (m, 1H, H1'): This is the single proton on the cyclohexyl ring directly attached to the oxygen (CH-O). It is highly deshielded by the oxygen and appears as a complex multiplet due to coupling with the adjacent CH₂ protons.

-

δ 1.20 - 2.00 (m, 10H, H2'-H6'): The remaining ten protons of the cyclohexyl ring appear as a series of overlapping multiplets in the aliphatic region of the spectrum. The broadness is due to complex spin-spin coupling and potential conformational averaging.

-

δ 12.5 (br s, 1H, COOH): The carboxylic acid proton is typically very broad and downfield, and its position can be highly dependent on concentration and solvent.

¹³C NMR and DEPT Spectroscopy

Causality: The ¹³C NMR spectrum shows the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C{¹H} Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ) | Carbon Assignment | DEPT-135 Phase |

|---|---|---|

| ~168.0 | C7 (COOH) | No Signal |

| ~162.0 | C2 (C-O) | No Signal |

| ~152.0 | C6 (CH) | Positive |

| ~140.0 | C4 (CH) | Positive |

| ~122.0 | C3 (C-COOH) | No Signal |

| ~118.0 | C5 (CH) | Positive |

| ~78.0 | C1' (CH-O) | Positive |

| ~31.5 | C2'/C6' (CH₂) | Negative |

| ~25.5 | C4' (CH₂) | Negative |

| ~23.5 | C3'/C5' (CH₂) | Negative |

The DEPT-135 experiment is crucial here. It would show four positive signals (4x CH), three negative signals (3x CH₂), and confirm the three quaternary carbons (C2, C3, C7) by their absence.

2D NMR: Assembling the Fragments

While 1D NMR suggests the presence of the required fragments (a 1,2,3-trisubstituted pyridine ring and a monosubstituted cyclohexane), 2D NMR is required to prove their connectivity.[9][10]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[11][12]

-

Pyridine Spin System: A cross-peak between the signals at δ 8.15 (H4) and δ 7.10 (H5), and another between δ 7.10 (H5) and δ 8.25 (H6) would confirm their adjacency on the ring.

-

Cyclohexyl Spin System: A complex network of cross-peaks would be observed in the δ 1.2-2.0 region, connecting all the adjacent protons on the aliphatic ring. Crucially, the CH-O proton at δ 5.40 (H1') would show a cross-peak to the protons of the C2' and C6' methylenes.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).[11]

-

It would show a correlation between δ 8.25 (H6) and the carbon at ~152.0 ppm (C6).

-

It would correlate δ 8.15 (H4) with ~140.0 ppm (C4).

-

It would correlate δ 7.10 (H5) with ~118.0 ppm (C5).

-

It would definitively link the downfield methine proton at δ 5.40 (H1') to the ether-linked carbon at ~78.0 ppm (C1').

HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle, revealing long-range (2-3 bond) correlations between protons and carbons. This experiment will unequivocally link the cyclohexyl ring to the pyridine ring.

Caption: Key HMBC correlations confirming connectivity.

Key Expected HMBC Correlations:

-

H1' (δ 5.40) → C2 (~162.0 ppm): This is the most critical correlation. It shows a 3-bond coupling from the proton on the cyclohexyl ring's C1' to the C2 of the pyridine ring, proving the ether linkage at the 2-position.

-

H4 (δ 8.15) → C2, C3, C5: These correlations help confirm the assignments around the pyridine ring.

-

H6 (δ 8.25) → C2, C5: Further confirms the pyridine ring structure.

Computational Validation

Causality: As a final layer of validation, quantum chemical methods can be used to predict the NMR spectrum of a proposed structure.[13] If the predicted spectrum closely matches the experimental data, it provides strong confidence in the structural assignment.[14]

Methodology:

-

Perform a conformational search to find the lowest energy conformer of this compound.

-

Optimize the geometry of the lowest energy conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[15]

-

Calculate the NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, often with a functional optimized for NMR prediction like WP04, and an appropriate solvent model (e.g., PCM for chloroform).[15][16]

-

Compare the calculated ¹H and ¹³C chemical shifts to the experimental values. A high correlation coefficient (R²) and low mean absolute error (MAE) between the experimental and computed data strongly support the proposed structure.[17]

Conclusion

The structural elucidation of this compound is achieved through a systematic and logical application of modern analytical techniques.

-

HRMS established the molecular formula as C₁₂H₁₅NO₃.

-

FTIR confirmed the presence of a carboxylic acid, an aryl-alkyl ether, a pyridine ring, and a cyclohexyl group.

-

1D NMR (¹H, ¹³C, DEPT) provided the inventory of all proton and carbon environments, consistent with the proposed structure.

-

2D NMR (COSY and HSQC) established the connectivity within the pyridine and cyclohexyl fragments independently.

-

HMBC provided the definitive link, showing a clear correlation between the cyclohexyl C1'-proton and the pyridine C2-carbon, confirming the position of the ether linkage.

-

Computational analysis serves as a final verification, ensuring the experimental data is consistent with the theoretically predicted properties of the molecule.

This multi-faceted approach, where each piece of data corroborates the others, provides an unassailable confirmation of the structure, enabling further research and development to proceed with confidence.

Appendix: Experimental Protocols

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a ~1 mg/mL solution of the sample in methanol.

-

Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer at a flow rate of 5 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Use a known internal standard for mass calibration to ensure high mass accuracy (< 5 ppm).

FTIR Spectroscopy:

-

Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Apply pressure to ensure good contact.

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan prior to sample analysis.

NMR Spectroscopy:

-

Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire all spectra on a 500 MHz NMR spectrometer equipped with a cryoprobe.

-

¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C{¹H} NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

-

COSY, HSQC, HMBC: Acquire using standard Bruker pulse programs (e.g., cosygpmf, hsqcedetgpsisp2.3, hmbcgplpndqf), optimizing acquisition and processing parameters according to standard procedures.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General.

- EPIC. (n.d.). Supplementary data.

- ResearchGate. (n.d.). Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a.

- Elyashberg, M., Williams, A. J., & Martin, G. E. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.

-

Studylib. (n.d.). 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. Retrieved from [Link]

- Wang, W., et al. (n.d.).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Chemical Reviews. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.

-

OChem Lounge. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenoxynicotinic acid. PubChem. Retrieved from [Link]

-

Merrill, A. T., et al. (2023). NMR Prediction with Computational Chemistry. ResearchGate. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Batsanov, S. A., et al. (2018). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC. Retrieved from [Link]

-

Stachel, S. J., et al. (2002). SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Computational Chemistry in Nuclear Magnetic Resonance. Retrieved from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. Retrieved from [Link]

-

Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. SciSpace. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

OChemLounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. Retrieved from [Link]

-

Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

-

ResearchGate. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]

-

NIST. (n.d.). Nicotinic acid benzyl ester. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloronicotinic acid. PubChem. Retrieved from [Link]

-

University of Bath. (n.d.). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. Retrieved from [Link]

-

PMC. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

- Google Patents. (n.d.). A process for preparing 2-acetyl nicotinic acid.

Sources

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. studylib.net [studylib.net]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational Chemistry in Nuclear Magnetic Resonance [mdpi.com]

- 15. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

Spectroscopic Characterization of 2-(Cyclohexyloxy)nicotinic Acid: A Technical Guide

This guide provides a detailed technical analysis of the expected spectroscopic data for 2-(Cyclohexyloxy)nicotinic acid. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide based on foundational spectroscopic principles and comparative data from analogous structures, particularly the parent molecule, nicotinic acid. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.

Molecular Structure and its Spectroscopic Implications

This compound is a derivative of nicotinic acid (Vitamin B3), featuring a cyclohexyloxy group at the 2-position of the pyridine ring. This substitution significantly influences the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation, which is the basis of all spectroscopic techniques. Understanding the interplay between the aromatic pyridine ring, the carboxylic acid functionality, and the bulky, aliphatic cyclohexyl group is paramount to interpreting its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the pyridine ring and the cyclohexyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, as well as the ether linkage.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 8.2 - 8.4 | dd | ~8, ~2 |

| H-5 | 7.3 - 7.5 | dd | ~8, ~5 |

| H-6 | 8.6 - 8.8 | dd | ~5, ~2 |

| O-CH (Cyclohexyl) | 4.8 - 5.0 | m | - |

| CH₂ (Cyclohexyl) | 1.2 - 2.0 | m | - |

| COOH | 10.0 - 13.0 | br s | - |

-

Aromatic Region: The protons on the pyridine ring (H-4, H-5, H-6) are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The exact positions are influenced by the opposing electronic effects of the electron-donating cyclohexyloxy group and the electron-withdrawing carboxylic acid group.[1]

-

Aliphatic Region: The protons of the cyclohexyl group will be found in the upfield region. The methine proton attached to the oxygen (O-CH) will be the most downfield of this group due to the deshielding effect of the oxygen atom. The remaining methylene protons will appear as a complex multiplet.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to be a broad singlet at a very downfield chemical shift, the position and broadness of which can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 170 |

| C-2 (Pyridine) | 160 - 165 |

| C-3 (Pyridine) | 120 - 125 |

| C-4 (Pyridine) | 138 - 142 |

| C-5 (Pyridine) | 115 - 120 |

| C-6 (Pyridine) | 150 - 155 |

| O-CH (Cyclohexyl) | 75 - 80 |

| CH₂ (Cyclohexyl) | 23 - 35 |

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts dictated by the attached functional groups. C-2 and C-6, being adjacent to the electronegative nitrogen and oxygen, will be the most downfield among the ring carbons.

-

Aliphatic Carbons: The cyclohexyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Consider performing 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively assign proton and carbon signals, respectively.

-

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, the ether linkage, and the aliphatic C-H bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C, C=N (Aromatic Ring) | 1450 - 1600 | Medium |

| C-O (Ether) | 1050 - 1150 | Strong |

-

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretch of a carboxylic acid, which is due to hydrogen bonding.[2][3]

-

C=O Stretch: A sharp, strong absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.[2][4]

-

C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the cyclohexyl group (below 3000 cm⁻¹).[2]

-

C-O Stretch: The C-O stretching vibration of the ether linkage will appear as a strong band in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

For this compound (C₁₂H₁₅NO₃), the expected monoisotopic mass is approximately 221.1052 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 221.

-

Protonated Molecule ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, the protonated molecule would be observed at m/z = 222.[5][6]

Predicted Fragmentation Pattern

The fragmentation of this compound will likely proceed through several key pathways:

-

Loss of the Cyclohexyloxy Radical: Cleavage of the C-O bond between the pyridine ring and the cyclohexyloxy group could lead to a fragment corresponding to the nicotinic acid radical cation.

-

Loss of Cyclohexene: A common fragmentation pathway for cyclohexyl ethers is the loss of cyclohexene (C₆H₁₀, mass = 82) via a McLafferty-type rearrangement, resulting in a fragment corresponding to 2-hydroxynicotinic acid.

-

Decarboxylation: Loss of CO₂ (mass = 44) from the molecular ion or subsequent fragments is also a plausible fragmentation pathway.

Caption: Plausible fragmentation pathways in ESI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

The solvent should be compatible with the chosen ionization method.

-

-

Instrument Setup (ESI-MS):

-

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the protonated molecule.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the precursor ion ([M+H]⁺) to obtain fragmentation data, which is invaluable for structural confirmation.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, IR, and MS, researchers can confidently identify and elucidate the structure of this and related molecules. The provided protocols emphasize the importance of methodical and self-validating experimental design to ensure data integrity and trustworthiness. While the data presented herein is predictive, it is grounded in well-established spectroscopic principles and extensive data from related compounds, offering a reliable starting point for any investigation into this class of molecules.

References

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]

-

Jetir.org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

-

PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

-

ACS Publications. (n.d.). Nicotinic Acid. Ultraviolet Absorption Spectrum and Dissociation Constants. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

-

PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

PubMed. (2011). Experimental IR and Raman spectra and quantum chemical studies of molecular structures, conformers and vibrational characteristics of nicotinic acid and its N-oxide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

-

Phenomenex. (n.d.). Rapid and Sensitive Analysis of Nicotinamide and Nicotinic Acid from Plasma by LC-MS/MS. Retrieved from [Link]

-

PubMed. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Solubility Profile of 2-(Cyclohexyloxy)nicotinic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its therapeutic efficacy and formulation feasibility.[1][2] Poor aqueous solubility is a major hurdle for many new chemical entities (NCEs), often leading to inadequate bioavailability, variable therapeutic outcomes, and challenges in developing suitable dosage forms.[3] More than 40% of NCEs are reported to be practically insoluble in water, making solubility assessment a critical early-stage activity in the drug development pipeline.[1][3] This technical guide provides a comprehensive overview of the solubility of 2-(Cyclohexyloxy)nicotinic acid, a derivative of nicotinic acid. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will leverage established principles of medicinal chemistry and proven experimental methodologies to provide a robust framework for its solubility characterization.

This document will delve into the predicted solubility behavior of this compound based on its molecular structure, outline a detailed protocol for its experimental solubility determination, and discuss the implications of its solubility profile for formulation development.

Molecular Structure and Predicted Solubility Behavior of this compound

The solubility of a compound is intrinsically linked to its molecular structure.[2][3] By examining the structure of this compound and comparing it to its parent compound, nicotinic acid, we can infer its likely solubility characteristics.

Structure of this compound:

Nicotinic acid itself is a white crystalline powder with moderate water solubility (18 g/L).[4] The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with water molecules.

The key structural modification in this compound is the introduction of a bulky, nonpolar cyclohexyloxy group at the 2-position of the pyridine ring. This substitution is expected to have a significant impact on the molecule's overall polarity and, consequently, its solubility.

Predicted Effects of the Cyclohexyloxy Group:

-

Decreased Aqueous Solubility: The large, hydrophobic cyclohexyl ring will significantly increase the lipophilicity of the molecule. This will disrupt the favorable interactions with water molecules, leading to a predicted decrease in aqueous solubility compared to nicotinic acid. Carboxylic acids with longer carbon chains generally exhibit lower water solubility.[5]

-

Increased Solubility in Organic Solvents: Conversely, the increased lipophilicity will likely enhance the solubility of this compound in nonpolar and moderately polar organic solvents such as ethanol, acetone, and diethyl ether.[5]

-

pH-Dependent Solubility: As a carboxylic acid, the solubility of this compound will be highly dependent on the pH of the medium. In acidic solutions (low pH), the carboxylic acid group will be protonated and the molecule will be less soluble. As the pH increases, the carboxylic acid will deprotonate to form a carboxylate salt, which is more polar and will exhibit significantly higher aqueous solubility.

The following diagram illustrates the relationship between the chemical structure and the predicted solubility of this compound.

Caption: Predicted relationship between the structure of this compound and its solubility.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain definitive solubility data for this compound, an experimental approach is necessary. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[6]

Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone, acetonitrile)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Protocol

-

Preparation of Solvent Systems: Prepare the desired solvents and buffer solutions. For aqueous solubility, it is recommended to use buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile.[7]

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Addition of Solvent: Add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.[9]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the samples or filter the supernatant through a syringe filter.[10] Filtration is a common method, but care must be taken to avoid adsorption of the compound onto the filter membrane.[10]

-

Sample Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Use the calibration curve to determine the concentration of the compound in the equilibrated samples.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination.

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various pH values.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent System | pH | Solubility (mg/mL) |

| Deionized Water | ~4.5 | [Experimental Value] |

| 0.1 M HCl | 1.2 | [Experimental Value] |

| Phosphate Buffer | 4.5 | [Experimental Value] |

| Phosphate Buffer | 6.8 | [Experimental Value] |

| Phosphate Buffer | 7.4 | [Experimental Value] |

| Ethanol | - | [Experimental Value] |

| Methanol | - | [Experimental Value] |

| Acetone | - | [Experimental Value] |

| Acetonitrile | - | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | - | [Experimental Value] |

Interpretation of Results:

The obtained data will provide critical insights into the biopharmaceutical properties of this compound.

-

Aqueous Solubility and Biopharmaceutical Classification System (BCS): The aqueous solubility at the lowest point in the pH 1.2-6.8 range will determine its BCS classification (along with permeability data).[7] Low aqueous solubility may classify it as a BCS Class II or IV compound, indicating potential challenges with oral absorption.

-

pH-Solubility Profile: A significant increase in solubility with increasing pH will confirm the acidic nature of the compound and suggest that formulation strategies involving pH modification (e.g., use of buffered solutions or co-administration with alkalizing agents) could enhance its dissolution and absorption.

-

Solubility in Organic Solvents: This data is crucial for selecting appropriate solvents for analytical method development, purification processes, and the formulation of non-aqueous dosage forms. High solubility in solvents like ethanol or DMSO is common for lipophilic compounds.[11]

Conclusion and Future Directions

While publicly available solubility data for this compound is scarce, a systematic approach combining structural analysis and experimental determination can provide the necessary information for its successful development. The addition of the cyclohexyloxy group is predicted to decrease its aqueous solubility and increase its solubility in organic solvents compared to nicotinic acid. The shake-flask method provides a reliable means to experimentally determine its solubility profile. The resulting data will be instrumental in guiding formulation strategies, predicting in vivo performance, and ensuring the development of a safe and effective drug product. Further studies could involve the use of computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the solubility of other related derivatives and guide the design of molecules with optimized physicochemical properties.[1][12][6]

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- The Importance of Solubility for New Drug Molecules. (2020). Polymers, 12(8), 1835.

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Alwsci.

- How do you perform the shake flask method to determine solubility? (2017). Quora.

- Drug Solubility: Importance and Enhancement Techniques. (n.d.).

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Determination of aqueous solubility by heating and equilibration: a technical note. AAPS PharmSciTech, 5(4), e67.

- Drug solubility: why testing early m

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013).

- Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (2018).

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.

- Solubility experimental methods. (n.d.). SlideShare.

- Solubility Determination in Drug Discovery and Development. (2013). International Journal of Pharmaceutical and Chemical Sciences, 2(1), 235-244.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. (n.d.).

- Safety Data Sheet: Nicotinic acid. (2024). Sigma-Aldrich.

- Safety Data Sheet: Nicotinic Acid. (2025). Cayman Chemical.

- Nicotinic Acid - Product Inform

- Abraham, M. H., Acree, W. E., & Leo, A. J. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 1-6.

- Nicotinic Acid. (n.d.). PubChem.

- Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.

- Nicotinic acid. (n.d.). Wikipedia.

- Safety Data Sheet: Nicotinic acid. (n.d.). Carl ROTH.

- Nicotinic acid | 59-67-6. (n.d.). ChemicalBook.

- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013).

- Nicotinamide - Product Inform

- Safety Data Sheet: Nicotinic acid. (n.d.). Carl ROTH.

- Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested. (n.d.). ChemScience.

- 2-Phenoxynicotinic acid. (n.d.). PubChem.

- Nicotinic acid (Compound). (n.d.). Exposome-Explorer - IARC.

Sources

- 1. scribd.com [scribd.com]

- 2. 2-Hydroxy-3-Pyridine Carboxylic Acid Supplier & Manufacturer in China | CAS 10056-58-3 | Properties, Applications, Safety Data [pipzine-chem.com]

- 3. psdi.ac.uk [psdi.ac.uk]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

- 9. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]

- 10. (214C)pyridine-3-carboxylic acid | C6H5NO2 | CID 21829312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Silico Prediction of 2-(Cyclohexyloxy)nicotinic Acid Properties

Abstract